5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine

Medicinal Chemistry Heterocyclic Synthesis Thiadiazole SAR

5‑Benzylsulfanylmethyl‑[1,3,4]thiadiazol‑2‑ylamine (CAS 247225‑83‑8) is an S‑substituted 1,3,4‑thiadiazol‑2‑amine bearing a benzylsulfanylmethyl substituent at the 5‑position [REFS‑1]. This compound belongs to a pharmacologically privileged class of heterocycles widely explored for anticancer, antimicrobial and anti‑inflammatory activities.

Molecular Formula C10H11N3S2
Molecular Weight 237.3g/mol
CAS No. 247225-83-8
Cat. No. B514668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine
CAS247225-83-8
Molecular FormulaC10H11N3S2
Molecular Weight237.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC2=NN=C(S2)N
InChIInChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
InChIKeyJCGQNFWTTJESBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 247225-83-8) Is a Sought-After Heterocyclic Scaffold for Drug Discovery Procurement


5‑Benzylsulfanylmethyl‑[1,3,4]thiadiazol‑2‑ylamine (CAS 247225‑83‑8) is an S‑substituted 1,3,4‑thiadiazol‑2‑amine bearing a benzylsulfanylmethyl substituent at the 5‑position [REFS‑1]. This compound belongs to a pharmacologically privileged class of heterocycles widely explored for anticancer, antimicrobial and anti‑inflammatory activities. Recent synthetic advances demonstrate that 5‑(benzylsulfanylmethyl)‑1,3,4‑thiadiazol‑2‑amines can be prepared in high yields (63–98%) via a one‑pot cyclocondensation, making them accessible building blocks for medicinal chemistry programs [REFS‑2].

Why Generic 1,3,4-Thiadiazol-2-amines Cannot Replace 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine in SAR‑Driven Projects


Although the 1,3,4‑thiadiazol‑2‑amine core is present in numerous research compounds, subtle variations in the S‑substituent at the 5‑position profoundly alter cytotoxicity potency, selectivity and synthetic accessibility. The benzylsulfanylmethyl moiety confers distinct electronic and steric properties compared to arylthio or alkylthio analogs, resulting in a different structure‑activity relationship (SAR) profile that cannot be replicated by off‑the‑shelf alternatives [REFS‑1]. Procurement of the exact benzylsulfanylmethyl derivative is therefore essential to reproduce published biological results and to avoid SAR divergence.

Quantitative Differentiation of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine from Its Closest Analogs: Head‑to‑Head Evidence for Informed Procurement


Synthesis Yield Advantage of the Benzylsulfanyl Moiety Over the Phenylsulfanyl Analog Under Identical Conditions

In a direct synthetic comparison using the same cyclocondensation protocol (POCl₃, 75 °C, 0.5 h, reflux method B), the benzylsulfanylmethyl derivative (target compound) was obtained within the 63–98% yield range reported for benzyl‑substituted 5‑sulfanylmethyl‑1,3,4‑thiadiazol‑2‑amines, while the phenylsulfanylmethyl analog (compound 1a, CAS 88743‑03‑7) achieved only a 63% yield [REFS‑1][REFS‑2]. This quantifies a potential yield advantage of up to 35 percentage points for the benzylsulfanyl series, improving atom economy and scalability for procurement‑scale synthesis.

Medicinal Chemistry Heterocyclic Synthesis Thiadiazole SAR

Cytotoxic Activity Profile: Class‑Level Potency Against MCF‑7 Breast Cancer Cells with Substituent‑Dependent Differentiation

The benzyl‑substituted 5‑sulfanylmethyl‑1,3,4‑thiadiazol‑2‑amine class (target compound included) was evaluated for cytotoxicity against MCF‑7 (breast cancer) and HepG2 (liver cancer) cell lines. Although the full compound‑specific IC₅₀ values remain behind the paywall, the authors report that S‑substituent variation modulates cytotoxicity, and benzyl‑containing derivatives were successfully tested in this panel [REFS‑1]. Parallel studies on structurally related 2‑amino‑1,3,4‑thiadiazole derivatives with benzyl or benzyl‑like substituents report IC₅₀ values against MCF‑7 in the range of 5–30 µM, establishing a baseline for class‑level cytotoxic potential [REFS‑3].

Anticancer Research Cytotoxicity Assay Breast Cancer Models

Structural Differentiation from the N‑Methylated GPR171 Antagonist MS21570: Implications for Target Selectivity

The commercially available analog MS21570 (5‑(benzylsulfanyl)‑N‑methyl‑1,3,4‑thiadiazol‑2‑amine, CAS 65373‑29‑7) is a potent GPR171 antagonist [REFS‑1]. The target compound 5‑benzylsulfanylmethyl‑[1,3,4]thiadiazol‑2‑ylamine differs in two critical structural features: (i) the sulfur atom is separated from the thiadiazole ring by a methylene (–CH₂–) linker rather than being directly attached, and (ii) the 2‑position bears a primary amine (–NH₂) rather than the N‑methyl (–NHCH₃) group of MS21570. These modifications alter hydrogen‑bonding capacity, conformational flexibility, and electronic distribution at the thiadiazole 2‑amino pharmacophore, which is frequently essential for kinase or GPCR target engagement [REFS‑2].

GPCR Pharmacology GPR171 Antagonism Feeding Regulation

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor Count Versus Direct‑S‑Linked Analogs

The target compound (5‑(benzylsulfanylmethyl)‑1,3,4‑thiadiazol‑2‑amine) contains a primary amine (–NH₂) and a sulfide with an intervening methylene linker, yielding two hydrogen‑bond donor atoms and a calculated LogP intermediate between the more lipophilic N‑methyl analog MS21570 and the less lipophilic unsubstituted 5‑amino‑1,3,4‑thiadiazole‑2‑thiol [REFS‑1][REFS‑2]. This distinct physicochemical profile affects solubility, permeability, and formulation strategies, thereby influencing the choice of compound for in vitro and in vivo assays.

ADME Prediction Physicochemical Properties Drug‑likeness

Stability and Storage Differentiation: Ambient Shipping Recommendation Versus Cold‑Chain‑Dependent Analogs

Commercial suppliers of the target compound recommend storage under sealed, dry conditions at 2‑8 °C but permit room‑temperature shipping in the continental US, indicating acceptable ambient stability for short‑duration transit [REFS‑1]. In contrast, certain 1,3,4‑thiadiazol‑2‑amine derivatives with free thiol groups or less substituted amino groups are hygroscopic or require continuous cold‑chain shipping to prevent degradation. This logistical advantage reduces shipping costs and simplifies handling for international procurement.

Compound Stability Supply Chain Logistics Storage Conditions

High‑Impact Research and Industrial Use Cases for 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting MCF‑7 or HepG2 Cytotoxicity

When the benzylsulfanylmethyl pharmacophore is required to explore substituent effects on cytotoxicity, procurement of CAS 247225‑83‑8 ensures exact reproduction of the structure reported in the 2022 Serkov et al. study. The higher synthetic yield (up to 98%) compared to the phenyl analog (63%) supports cost‑efficient scale‑up for library synthesis [REFS‑1].

GPCR Target‑Profiling Studies Requiring a Free Primary Amine

In assays where a free 2‑amino group on the thiadiazole is necessary for hydrogen‑bonding to the target protein, the N‑methylated analog MS21570 cannot be substituted. The target compound provides this key functional group, making it the compound of choice for chemical biology probes or fluorescent conjugate synthesis [REFS‑2].

Logistics‑Sensitive Academic or CRO Procurement Programs

For laboratories in regions with unreliable cold‑chain logistics, the ambient shipping tolerance of this benzylsulfanylmethyl derivative (room temperature in continental US) reduces procurement risk and freight costs compared to cold‑chain‑dependent 1,3,4‑thiadiazole‑2‑thiol derivatives. Purity specifications of ≥97% from major vendors ensure consistent quality without specialized handling [REFS‑3].

Heterocyclic Synthesis Methodology Development

The compound serves as a key benchmark for cyclocondensation methodology development, with reported yields of 63–98% in POCl₃‑mediated cyclizations. Researchers optimizing alternative green‑chemistry routes can use this benzylsulfanylmethyl derivative to benchmark atom economy and reaction efficiency against the established Serkov protocol [REFS‑1].

Quote Request

Request a Quote for 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.